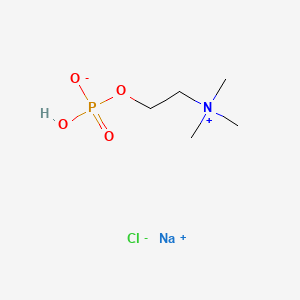
(2-Methoxy-6-methylpyridin-4-yl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Crystal Structure
The compound, similar to (2-Methoxy-6-methylpyridin-4-yl)methanol, has been a subject of interest in chemical synthesis and crystallography. For instance, Percino et al. (2005) synthesized a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol, characterizing its molecular and crystalline structure using various spectroscopic methods and X-ray diffraction, which revealed symmetrical molecules with intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
2. Catalysis and Chemical Reactions
The role of methoxy groups in catalysts is crucial. For instance, Wu et al. (2012) explored the use of methanol in probing the surface sites of metal oxide catalysts, highlighting the formation of different methoxy species on ceria nanocrystals with defined surface planes (Wu, Li, Mullins, & Overbury, 2012). Additionally, Telfer et al. (2008) investigated the coordination chemistry of 6-methylpyridine-2-methanol with divalent transition metal salts, exploring the formation of hydrogen-bonded helicates and other complex structures (Telfer, Parker, Kuroda, Harada, Lefebvre, & Leznoff, 2008).
3. Organic Synthesis
Methanol serves as a vital solvent and reagent in organic synthesis. Natte et al. (2017) summarized the utilization of methanol as a C1 source in methylation, methoxylation, formylation, methoxycarbonylation, and oxidative methyl ester formation reactions in organic synthesis and drug discovery (Natte, Neumann, Beller, & Jagadeesh, 2017).
4. Surface Chemistry and Reaction Mechanisms
Research on surface methoxy groups on acidic zeolite catalysts, as conducted by Jiang et al. (2006), reveals the impact of organic impurities in methanol on the formation of hydrocarbons, offering insights into the catalytic behavior and the formation of primary aromatics and carbenium ions (Jiang, Wang, Marthala, Huang, Sulikowski, & Hunger, 2006).
Propiedades
IUPAC Name |
(2-methoxy-6-methylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAAXFTRAETJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285875 | |
| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951795-45-2 | |
| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951795-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B3059129.png)

